5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene
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Overview
Description
5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the use of electrophilic aromatic substitution reactions to introduce the necessary functional groups onto the benzene ring . The reaction conditions often include the use of strong electrophiles and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different substituents on the benzene ring.
Scientific Research Applications
5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares some structural similarities and is used in similar applications.
1,3,5-Tris(4-nitrophenyl)benzene: Another compound with a similar aromatic structure, used in photophysical studies.
Uniqueness
5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene is unique due to its multiple fluorine atoms and ethynyl group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in research and industrial applications.
Properties
CAS No. |
797048-44-3 |
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Molecular Formula |
C18H11F5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
5-but-1-enyl-1,3-difluoro-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H11F5/c1-2-3-4-11-7-14(19)13(15(20)8-11)6-5-12-9-16(21)18(23)17(22)10-12/h3-4,7-10H,2H2,1H3 |
InChI Key |
AOAFSIWSYVLRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
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